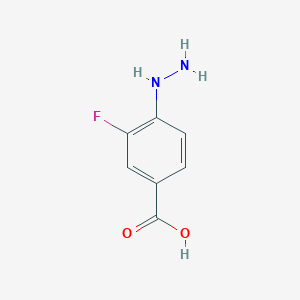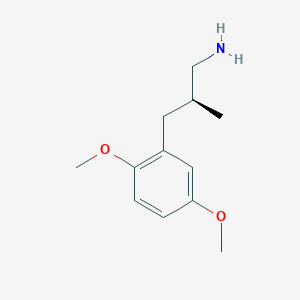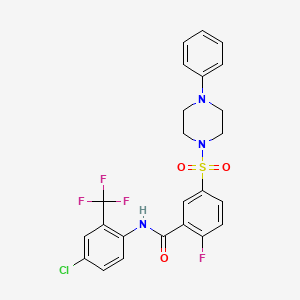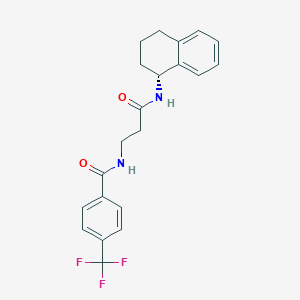
1-Phenylhexan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylhexan-3-amine is an organic compound with the molecular formula C12H19N It is a primary amine, characterized by the presence of an amino group (-NH2) attached to the third carbon of a hexane chain, which also bears a phenyl group (a benzene ring)
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylhexan-3-amine can be synthesized through several methods:
Reductive Amination: This involves the reaction of 1-phenylhexan-3-one with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 1-phenylhexan-3-ol with ammonia or an amine in the presence of a dehydrating agent like thionyl chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product.
Chemical Reactions Analysis
1-Phenylhexan-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Acylation: The amine can react with acyl chlorides or anhydrides to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Acylation: Acyl chlorides, anhydrides.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines.
Acylation: Amides.
Scientific Research Applications
1-Phenylhexan-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-Phenylhexan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The phenyl group can participate in π-π interactions and hydrophobic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
1-Phenylhexan-3-amine can be compared with other similar compounds, such as:
1-Phenylhexan-2-amine: This compound has the amino group attached to the second carbon, resulting in different chemical and biological properties.
1-Phenylhexan-4-amine: Here, the amino group is attached to the fourth carbon, leading to variations in reactivity and applications.
1-Phenylpentan-3-amine: This compound has a shorter carbon chain, which affects its physical and chemical properties.
Uniqueness: this compound is unique due to its specific structural arrangement, which influences its reactivity and potential applications. The position of the amino group and the phenyl ring provides distinct chemical properties that can be leveraged in various scientific and industrial contexts.
Properties
IUPAC Name |
1-phenylhexan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRXVPWWCRIOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(piperidine-1-sulfonyl)phenyl]-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2420627.png)

![9-methyl-2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2420629.png)


![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-methylbenzamide](/img/structure/B2420635.png)
![2-(naphthalen-2-yloxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2420637.png)

![N-(4-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2420639.png)



![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2420645.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2420649.png)
